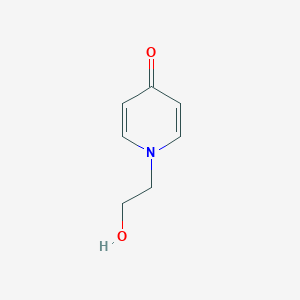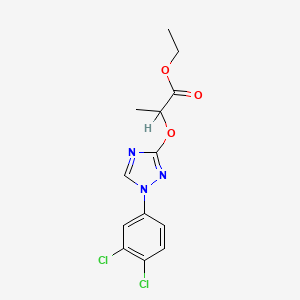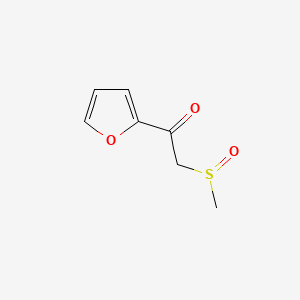![molecular formula C9H11NOS B8690842 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide](/img/structure/B8690842.png)
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing nitrogen and sulfur atoms. The 1-oxide derivative introduces an oxygen atom into the structure, which can significantly alter its chemical and biological properties. Benzothiazepines are known for their diverse range of biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes can lead to the formation of 2,3,4,5-tetrahydro-1,5-benzothiazepine . This process typically involves the use of reducing agents and specific reaction conditions to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Industrial methods often focus on scalability and cost-effectiveness while maintaining the desired chemical properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of the oxygen atom in the 1-oxide derivative, which can alter the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction with methyl propiolate can lead to the expansion of the thiazepine ring, resulting in the formation of benzothiazonine . The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with alkynes can lead to the formation of tetrahydro-1,4-benzothiazonine-6-carboxylate
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, benzothiazepines are known for their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and neurological disorders . The unique structure of the 1-oxide derivative may offer additional benefits in terms of biological activity and selectivity.
In the field of chemistry, 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide can serve as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and versatility make it a useful building block for the development of new compounds with diverse applications.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide involves its interaction with specific molecular targets and pathways. For example, certain benzothiazepine derivatives have been shown to bind to the RyR1 channel and enhance the binding affinity of Calstabin-1 . This interaction can prevent the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice . The specific molecular targets and pathways involved may vary depending on the particular derivative and its structural features.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide can be compared with other similar compounds, such as 1,4-benzoxazepines and 1,4-benzodiazepines. These compounds share a similar seven-membered ring structure but differ in the heteroatoms present in the ring. For instance, 1,4-benzoxazepines contain an oxygen atom, while 1,4-benzodiazepines contain two nitrogen atoms .
The unique presence of the oxygen atom in the 1-oxide derivative of 1,4-benzothiazepine can significantly influence its chemical and biological properties. This uniqueness may offer advantages in terms of reactivity, selectivity, and potential therapeutic applications.
List of Similar Compounds:- 1,4-Benzoxazepines
- 1,4-Benzodiazepines
- 1,5-Benzothiazepines
Eigenschaften
Molekularformel |
C9H11NOS |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydro-1λ4,4-benzothiazepine 1-oxide |
InChI |
InChI=1S/C9H11NOS/c11-12-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,10H,5-7H2 |
InChI-Schlüssel |
MUDSDOFXEFBQLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)C2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



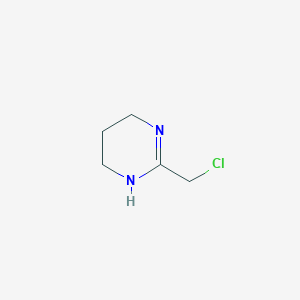
![methyl[2-(6-methylpyridin-2-yl)ethyl]amine](/img/structure/B8690780.png)
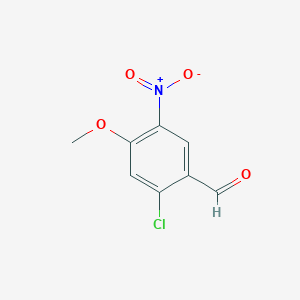
![6-(Butylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8690807.png)
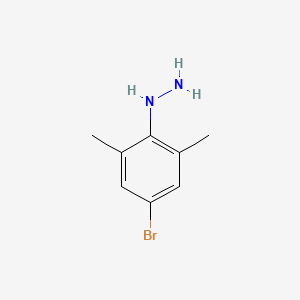


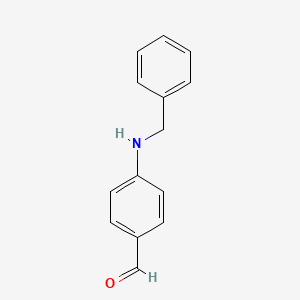
![6-Methoxy-2-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B8690839.png)
